![molecular formula C11H14 B1612009 4-(3-Methylphenyl)-1-butene CAS No. 92367-45-8](/img/structure/B1612009.png)
4-(3-Methylphenyl)-1-butene
Overview
Description
4-(3-Methylphenyl)-1-butene, also known as 4-tert-butylstyrene, is an organic compound that is used in a variety of applications, including the synthesis of polymers, pharmaceuticals, and other materials. 4-(3-Methylphenyl)-1-butene is a highly reactive compound, which makes it an ideal starting material for a number of chemical transformations.
Scientific Research Applications
Reactivity with π-Bonds
A study by Kinjo et al. (2007) investigated the reactivity of 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne with butenes, resulting in the production of cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes. This study highlights the potential of 4-(3-Methylphenyl)-1-butene derivatives in stereospecific reactions involving π-bonds.
Unexpected Reactions under Rupe Conditions
Dabdoub et al. (1998) studied the unexpected reaction of 1-butyltelluro-4-phenyl-1-buten-3-yne under Rupe reaction conditions, leading to the formation of a 2-phenyl-3-(4-phenylbut-3-yn-1-enyltelluro)tellurophene instead of the anticipated α,β-unsaturated ketone (Dabdoub et al., 1998). This research indicates the unpredictable behavior of similar compounds in complex chemical reactions.
Electrochemical Preparation and Reactions
The electrochemical preparation and reactions of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene were explored by Uneyama et al. (1983). They demonstrated selective preparation of different compounds through electrooxidative processes, highlighting the utility of 4-(3-Methylphenyl)-1-butene derivatives in electrochemical syntheses (Uneyama et al., 1983).
Polymerization Studies
Yao et al. (2015) researched the polymerization of (E)-1-(4-Methylphenyl)-1,3-butadiene, a compound closely related to 4-(3-Methylphenyl)-1-butene. They achieved stereo 3,4-syndioselective polymerization, contributing to the understanding of how 4-(3-Methylphenyl)-1-butene derivatives might behave in polymerization processes (Yao et al., 2015).
Living Anionic Polymerization
Zhang and Ruckenstein (1999) investigated the living anionic polymerization of a novel bifunctional monomer, 4-(vinylphenyl)-1-butene. Their study provides insights into the polymerization behavior of similar compounds, indicating potential applications in the synthesis of functional polymers and block copolymers (Zhang & Ruckenstein, 1999).
Nucleophilic Substitution and Elimination Reactions
Toteva and Richard (1996) examined the mechanisms of nucleophilic substitution and elimination reactions at tertiary carbon in largely aqueous solutions, using derivatives similar to 4-(3-Methylphenyl)-1-butene. This study aids in understanding how such compounds react in different chemical environments (Toteva & Richard, 1996).
Continuous Flow Synthesis
Viviano et al. (2011) evaluated continuous flow strategies for generating important 4-aryl-2-butanone derivatives, including compounds related to 4-(3-Methylphenyl)-1-butene. Their research contributes to the development of scalable synthesis methods for such compounds (Viviano et al., 2011).
properties
IUPAC Name |
1-but-3-enyl-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-3-4-7-11-8-5-6-10(2)9-11/h3,5-6,8-9H,1,4,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESZECWJWBRCOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593175 | |
Record name | 1-(But-3-en-1-yl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)-1-butene | |
CAS RN |
92367-45-8 | |
Record name | 1-(But-3-en-1-yl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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